molecular formula C8H5BrCl2O B1282442 2-Bromo-1-(2,3-dichlorophenyl)ethanone CAS No. 343787-47-3

2-Bromo-1-(2,3-dichlorophenyl)ethanone

Cat. No. B1282442
M. Wt: 267.93 g/mol
InChI Key: ZXHZSXQLCITUHR-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,3-dichlorophenyl)ethanone is a brominated organic compound that is structurally related to various other brominated compounds studied for their chemical properties and applications. While the specific compound is not directly studied in the provided papers, related compounds such as 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) and 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone have been analyzed for their thermal decomposition and synthesis, respectively . These studies can provide insights into the behavior and characteristics of brominated compounds, which may be extrapolated to understand 2-Bromo-1-(2,3-dichlorophenyl)ethanone.

Synthesis Analysis

The synthesis of related brominated compounds involves specific reactions such as halogen-exchange, which has been demonstrated to yield higher yields for compounds like 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone . This method could potentially be applied to the synthesis of 2-Bromo-1-(2,3-dichlorophenyl)ethanone, suggesting that halogen-exchange reactions are effective for introducing bromine atoms into aromatic compounds. The synthesis process is crucial for the production of such compounds for further study and application.

Molecular Structure Analysis

The molecular structure of brominated compounds is significant in determining their reactivity and stability. For instance, the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones indicates that the bromine atom's position relative to other functional groups, such as the carbonyl group, can influence the formation of different structures upon heating . This suggests that the molecular structure of 2-Bromo-1-(2,3-dichlorophenyl)ethanone, with its bromine and dichlorophenyl groups, would also play a critical role in its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving brominated compounds can lead to a variety of products. For example, BTBPE undergoes thermal decomposition to form several brominated diphenyl ethers and polybrominated dibenzo-p-dioxins . Similarly, 2-(Bromomethyl)benzophenone can be converted into naphthalene derivatives through cycloaddition reactions . These findings suggest that 2-Bromo-1-(2,3-dichlorophenyl)ethanone could also participate in complex chemical reactions, potentially leading to the formation of various brominated and chlorinated aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The study on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone revealed that it acts as an effective chemical protective group and does not exhibit photolytic phenomena in certain solvents . This information can be used to infer that 2-Bromo-1-(2,3-dichlorophenyl)ethanone may also have unique physical and chemical properties, such as stability under light exposure and utility as a protective group in synthetic chemistry.

Scientific Research Applications

  • Synthesis of Aminoarylthiazole Derivatives

    • Application: This compound can be used as a reagent in the preparation of aminoarylthiazole derivatives .
    • Results: These derivatives are used as correctors of chloride transport defect in cystic fibrosis .
  • Synthesis of Imidazo[1,2-a]pyridine Derivatives

    • Application: This compound can also be used in the preparation of imidazo[1,2-a]pyridine derivatives .
    • Results: These derivatives are used as DPP-4 inhibitors for treating type 2 diabetes mellitus .
  • Synthesis of alpha-Bromoketones

    • Application: This compound can be used in the synthesis of alpha-bromoketones .
    • Method: The specific methods would involve reaction of the ketone with ammonium bromide and Oxone .
    • Results: Alpha-bromoketones are useful intermediates in organic synthesis .
  • Synthesis of 1-Phenylethanone Derivatives

    • Application: This compound can be used in the synthesis of 1-phenylethanone derivatives .
    • Method: The specific methods would depend on the exact 1-phenylethanone derivative being synthesized, but would likely involve reaction of the ketone with an appropriate phenyl-containing compound .
    • Results: 1-Phenylethanone derivatives have various applications in organic synthesis .
  • Synthesis of 4-Fluorophenyl Ethanone Derivatives

    • Application: This compound can also be used in the synthesis of 4-fluorophenyl ethanone derivatives .
    • Method: The specific methods would involve reaction of the ketone with a fluorine-containing compound .
    • Results: 4-Fluorophenyl ethanone derivatives are useful intermediates in organic synthesis .
  • Synthesis of 3-Bromophenyl Ethanone Derivatives

    • Application: This compound can be used in the synthesis of 3-bromophenyl ethanone derivatives .
    • Method: The specific methods would involve reaction of the ketone with a bromine-containing compound .
    • Results: 3-Bromophenyl ethanone derivatives are useful intermediates in organic synthesis .

properties

IUPAC Name

2-bromo-1-(2,3-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHZSXQLCITUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504669
Record name 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,3-dichlorophenyl)ethanone

CAS RN

343787-47-3
Record name 2-Bromo-1-(2,3-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2,3-dichlorophenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Bromine (2.54 g, 15.9 mmol) was slowly added dropwise to a solution of 1-(2,3-dichlorophenyl)ethanone (3.00 g, 15.9 mmol) in diethyl ether (60 ml), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was distilled off under reduced pressure to give 2-bromo-1-(2,3-dichlorophenyl)ethanone as an oil quantitatively.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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